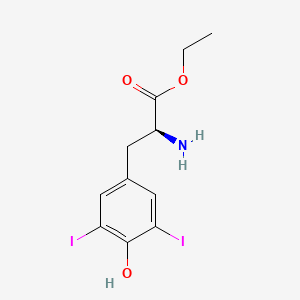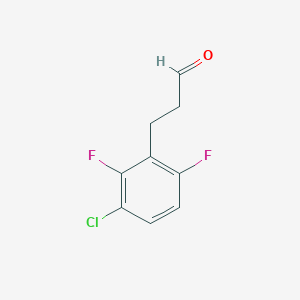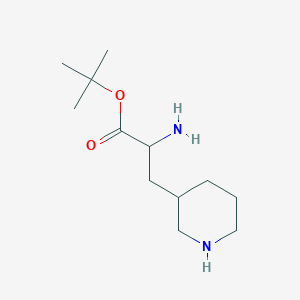![molecular formula C36H47Cl2N2O3PPdS B12447850 2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate is a complex organometallic compound. It is known for its unique structure, which includes a palladium center coordinated with a biphenyl ligand and a phosphanyl group. This compound is of significant interest in the field of catalysis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate typically involves the following steps:
Formation of the Biphenyl Ligand: The biphenyl ligand is synthesized through a series of reactions, including halogenation and subsequent coupling reactions.
Introduction of the Phosphanyl Group: The di-tert-butylphosphanyl group is introduced via a substitution reaction, often using a phosphine reagent.
Coordination with Palladium: The final step involves the coordination of the biphenyl ligand with a palladium precursor, such as palladium chloride, under specific conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is known for its role in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides and organometallic reagents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the products typically include coupled organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in various organic synthesis reactions, including Suzuki, Heck, and Stille cross-coupling reactions.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate involves the coordination of the palladium center with the biphenyl ligand and the phosphanyl group. This coordination facilitates the activation of substrates and the formation of new bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: This compound is similar in structure but lacks the palladium center.
JohnPhos: Another biaryl phosphine ligand used in similar catalytic applications.
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: A related compound with additional isopropyl groups.
Uniqueness
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate is unique due to its specific coordination with palladium, which enhances its catalytic properties and makes it highly effective in cross-coupling reactions.
Eigenschaften
Molekularformel |
C36H47Cl2N2O3PPdS |
|---|---|
Molekulargewicht |
796.1 g/mol |
IUPAC-Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;dichloromethane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C22H32NP.C12H10N.CH2Cl2.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1 |
InChI-Schlüssel |
BQDCUYSNXYUGEL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[(5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B12447777.png)
![2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447784.png)
![ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate](/img/structure/B12447803.png)


![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)

![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)


![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)

